Ampalex - 287399-47-7

Ampalex

Catalog Number: EVT-256929
CAS Number: 287399-47-7
Molecular Formula: C19H28ClN3O4
Molecular Weight: 397.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-224, also known as Ampalex, is a 5-HT4 agonists potentially for the treatment of constipation.
Source and Classification

Ampalex is identified by the chemical formula C15H18N2OC_{15}H_{18}N_{2}O and has a molar mass of approximately 241.29 g/mol. The compound is part of a broader class known as ampakines, which are designed to enhance synaptic transmission and plasticity by modulating glutamatergic neurotransmission. These compounds have been explored for their potential therapeutic effects in various neurological conditions, including Alzheimer's disease and attention deficit/hyperactivity disorder.

Synthesis Analysis

The synthesis of Ampalex involves several key steps:

  1. Formation of Quinoxaline Derivative: The initial step involves synthesizing the quinoxaline core through the condensation of o-phenylenediamine with a dicarbonyl compound.
  2. Acylation Reaction: The quinoxaline derivative is then subjected to acylation with piperidine to yield Ampalex.

Technical Parameters

  • Reaction Conditions: The synthesis typically requires careful control of temperature and solvent choice to optimize yield and purity. Industrial methods may utilize continuous flow reactors for enhanced efficiency.
  • Common Reagents: Key reagents include piperidine for acylation and various solvents that facilitate the reaction.
Molecular Structure Analysis

Ampalex's molecular structure features a benzylpiperidine framework with a quinoxaline moiety. This structure is crucial for its interaction with AMPA receptors.

Structural Data

  • Chemical Structure: The compound's structure allows it to bind at an allosteric site on the AMPA receptor, distinct from the glutamate binding site.
  • Subunit Interaction: Ampalex interacts with various AMPA receptor subunits (GluA1-GluA4), enhancing excitatory postsynaptic currents.
Chemical Reactions Analysis

Ampalex can undergo several types of chemical reactions:

  1. Oxidation: This process can convert Ampalex into various quinoxaline derivatives.
  2. Reduction: Reduction reactions can modify the quinoxaline core to produce different analogs.
  3. Substitution: Substitution reactions on the quinoxaline ring can introduce functional groups that alter the compound's properties.

Technical Details

  • Common Reagents for Reactions:
    • Oxidation: Hydrogen peroxide and potassium permanganate.
    • Reduction: Sodium borohydride and lithium aluminum hydride.
    • Substitution: Chlorine, bromine, and nitric acid are used for halogenation and nitration reactions.
Mechanism of Action

The mechanism by which Ampalex exerts its effects involves:

  • Positive Allosteric Modulation: By binding to an allosteric site on AMPA receptors, Ampalex enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
  • Biochemical Pathways: Research indicates that high-impact ampakines like Ampalex may activate pathways involving Gq-proteins and phospholipase Cβ-mediated inositol triphosphate formation, contributing to calcium release from the endoplasmic reticulum .
Physical and Chemical Properties Analysis

Ampalex exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to light or moisture.
  • Half-Life: Ampalex has a relatively short half-life of approximately 45 minutes, which may limit its therapeutic applications .
Applications

Ampalex has been investigated for various scientific applications:

  • Neuroscience Research: It is primarily studied for its potential in enhancing cognitive functions such as learning and memory by improving glutamatergic neurotransmission.
  • Therapeutic Potential: There is ongoing research into its use in treating conditions like Alzheimer's disease, attention deficit/hyperactivity disorder, and other cognitive impairments associated with reduced AMPA receptor activity .
Historical Context and Development of Ampalex

Emergence of AMPA Receptor Modulators in Neuropharmacology

The discovery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors revolutionized understanding of excitatory neurotransmission. As primary mediators of fast synaptic transmission in the mammalian central nervous system, AMPA receptors (AMPARs) are tetrameric ion channels assembled from GluA1-4 subunits. Their critical role in synaptic plasticity—the neural basis of learning and memory—made them attractive therapeutic targets for cognitive disorders [1] [5]. By the early 1990s, researchers recognized that direct AMPA receptor activation risked excitotoxicity and seizures. This limitation drove the pursuit of positive allosteric modulators (PAMs) that could enhance receptor function without overstimulation. These compounds, later termed ampakines, emerged as a novel class with potential to address cognitive deficits in neuropsychiatric and neurodegenerative conditions by modulating glutamatergic signaling [9] [10].

Discovery and Early Characterization of CX-516 as a Prototypical Ampakine

CX-516 (brand name Ampalex) was developed by Cortex Pharmaceuticals in collaboration with Shire and Servier as the first ampakine compound in clinical development. Its chemical identity as 6-(piperidin-1-ylcarbonyl)quinoxaline (C₁₄H₁₅N₃O; MW 241.29 g/mol) established the benzoylpiperidine structural class of ampakines [3] [6]. Preclinical studies demonstrated CX-516's mechanism as a positive allosteric modulator binding at the AMPA receptor, slowing receptor deactivation kinetics and prolonging channel open time. This enhanced excitatory postsynaptic potentials (EPSPs) and improved hippocampal long-term potentiation (LTP)—a key cellular model of memory formation [3] [8]. In vivo studies revealed cognitive enhancement in animal models, including memory improvement in aged rodents, positioning CX-516 as a promising nootropic candidate [5].

Evolution of Ampakines: From Nootropic Candidates to Targeted Neuromodulators

Despite promising mechanisms, CX-516 exhibited limitations in human trials due to low potency (requiring gram-level doses) and a short elimination half-life (~45 minutes). These pharmacokinetic challenges restricted its therapeutic utility but established it as the reference compound for next-generation ampakines [6] [7]. Subsequent ampakines like CX-717 and farampator were engineered for improved bioavailability and potency. CX-516’s clinical development pathway targeted multiple indications:

  • Phase II trials for Alzheimer’s disease (NCT00001662)
  • Schizophrenia (as adjunctive therapy with olanzapine)
  • Attention-deficit/hyperactivity disorder (ADHD)
  • Fragile X syndrome and autism (initiated 2002) [7] [10]

This diversification reflected a strategic shift from broad nootropic applications toward disease-specific neuromodulation, leveraging ampakines’ ability to enhance synaptic plasticity in compromised neural circuits [4].

Properties

CAS Number

287399-47-7

Product Name

Ampalex

IUPAC Name

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate

Molecular Formula

C19H28ClN3O4

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)

InChI Key

AQMLPMSSCWTNNN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2

Solubility

Soluble in DMSO

Synonyms

1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516

Canonical SMILES

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.